molecular formula C20H12ClF4NO B5099934 2-chloro-2-fluoro-2-(2,3,4-trifluoro-5,6-diphenylphenyl)acetamide

2-chloro-2-fluoro-2-(2,3,4-trifluoro-5,6-diphenylphenyl)acetamide

Cat. No.: B5099934
M. Wt: 393.8 g/mol
InChI Key: AYEBZXMPWXFDKP-UHFFFAOYSA-N
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Description

2-chloro-2-fluoro-2-(2,3,4-trifluoro-5,6-diphenylphenyl)acetamide is a complex organic compound characterized by the presence of multiple halogen atoms and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-2-fluoro-2-(2,3,4-trifluoro-5,6-diphenylphenyl)acetamide typically involves multiple steps, including halogenation and amide formation. One common method involves the reaction of a suitable precursor with halogenating agents such as chlorine and fluorine under controlled conditions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using specialized equipment to ensure safety and efficiency. The use of phase transfer catalysts and polar solvents can enhance the reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

2-chloro-2-fluoro-2-(2,3,4-trifluoro-5,6-diphenylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

2-chloro-2-fluoro-2-(2,3,4-trifluoro-5,6-diphenylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloro-2-fluoro-2-(2,3,4-trifluoro-5,6-diphenylphenyl)acetamide involves its interaction with specific molecular targets. The presence of multiple halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-2-fluoro-2-(2,3,4-trifluoro-5,6-diphenylphenyl)acetamide is unique due to its specific arrangement of halogen atoms and aromatic rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-chloro-2-fluoro-2-(2,3,4-trifluoro-5,6-diphenylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF4NO/c21-20(25,19(26)27)15-13(11-7-3-1-4-8-11)14(12-9-5-2-6-10-12)16(22)18(24)17(15)23/h1-10H,(H2,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEBZXMPWXFDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C(=C2C(C(=O)N)(F)Cl)F)F)F)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80966478
Record name 2-Chloro-2-fluoro-2-(2~4~,2~5~,2~6~-trifluoro[1~1~,2~1~:2~2~,3~1~-terphenyl]-2~3~-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5212-71-5
Record name 2-Chloro-2-fluoro-2-(2~4~,2~5~,2~6~-trifluoro[1~1~,2~1~:2~2~,3~1~-terphenyl]-2~3~-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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